molecular formula C14H10ClIO B1345454 2-(3-Chlorophenyl)-4'-iodoacetophenone CAS No. 898784-05-9

2-(3-Chlorophenyl)-4'-iodoacetophenone

Cat. No. B1345454
CAS RN: 898784-05-9
M. Wt: 356.58 g/mol
InChI Key: REAJFAHMDVZIMI-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-4’-iodoacetophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an iodoacetophenone group (a ketone with an iodine atom). The “3-Chlorophenyl” part suggests the presence of a chlorine atom on the phenyl group .


Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenyl)-4’-iodoacetophenone” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a halogen (like chlorine or iodine) is introduced into the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives, for example, have been studied for their reactions in the synthesis of various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Bio-functional Hybrid Molecules

The compound can be used in the synthesis of bio-functional hybrid molecules. For instance, it can react with 4-nitrobenzoyl chloride to produce N-(3-chlorophenethyl)-4-nitrobenzamide . This newly obtained molecule can be fully characterized using various techniques such as 1H, 13C NMR, UV, and mass spectral data .

Neuroscience and Pharmacology

The compound holds significant importance in the realm of neuroscience and pharmacology . As a naturally occurring compound in the human body, it acts as a neuromodulator, influencing mood, cognition, and behavior . It also serves as a precursor to various neurotransmitters and plays a vital role in the synthesis of catecholamines .

Drug Discovery

The compound’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Enhancement of Biological Activity

Strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity . This makes “2-(3-Chlorophenyl)-4’-iodoacetophenone” a valuable compound in the development of more effective drugs.

5. Synthesis of Schiff Bases and Their Metal Complexes The compound can be used in the synthesis of Schiff bases and their metal complexes . These complexes have interesting coordination properties and a wide range of possible applications . They are promising candidates for medicinal and pharmaceutical use, but some of the described complexes are good as catalysts, optical materials, sensors, analytical reagents, etc .

Anticonvulsant and Analgesic Agents

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents can be synthesized . This opens up possibilities for the development of new drugs for the treatment of conditions such as epilepsy and chronic pain .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with similar structures are used in the development of pharmaceuticals and their mechanism of action involves interactions with biological targets .

Safety and Hazards

Safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential use in various fields, including medicine .

properties

IUPAC Name

2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAJFAHMDVZIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642302
Record name 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-05-9
Record name 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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